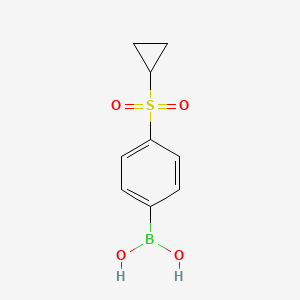
4-(Cyclopropylsulfonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C9H11BO4S . It has a molecular weight of 226.06 g/mol . The IUPAC name for this compound is (4-cyclopropylsulfonylphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2 . The Canonical SMILES is B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.06 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 226.0471102 g/mol . The topological polar surface area is 83 Ų . The compound has a heavy atom count of 15 .Applications De Recherche Scientifique
Development of pH- and Sugar-Sensitive Delivery Systems
4-(Cyclopropylsulfonyl)phenylboronic acid plays a critical role in the development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules, which have potential applications in drug delivery. These systems are designed to respond to pH variations or the presence of sugars, making them ideal for targeted drug delivery in conditions like diabetes, where glucose levels need to be monitored, or in cancer therapy, where the pH-sensitive delivery to tumor cells is crucial. Phenylboronic acid derivatives, including this compound, are used for constructing glucose-sensitive LbL films and microcapsules due to their ability to bind to sugars selectively. This property is particularly valuable for developing artificial pancreases that can release insulin in response to glucose levels (Sato, Yoshida, Takahashi, & Anzai, 2011).
Benzoxaboroles: From Organic Synthesis to Biological Applications
The utility of benzoxaboroles, derivatives of phenylboronic acids like this compound, extends beyond their traditional use as building blocks in organic synthesis to emerging applications in biology and medicine. These compounds exhibit a wide range of biological activities and are under investigation for their therapeutic potential. Their ability to bind hydroxyl compounds allows for applications as molecular receptors for sugars and glycoconjugates, underscoring their versatility and potential in drug discovery and diagnostic assays (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Catalysis in Organic Synthesis
In the realm of organic synthesis, this compound and related compounds serve as catalysts in various chemical reactions, including the Suzuki cross-coupling process. This process is a cornerstone in the synthesis of biaryls, which are core structures in many pharmaceuticals, agrochemicals, and organic materials. The use of phenylboronic acid derivatives in these reactions demonstrates their importance in constructing complex organic molecules efficiently and sustainably (Wolfson & Levy‐Ontman, 2020).
Electrochemical Biosensors
Phenylboronic acid derivatives, including this compound, are integral to developing electrochemical biosensors. These sensors exploit the selective binding of phenylboronic acids to diols, enabling the detection of glucose and glycoproteins such as glycated hemoglobin (HbA1c). This capability is pivotal in monitoring diabetes and other conditions that affect blood sugar levels. The development of PBA-based biosensors illustrates the intersection of chemistry and biomedical engineering, providing tools for non-invasive and continuous monitoring of biomarkers (Anzai, 2016).
Orientations Futures
Boronic acids, including 4-(Cyclopropylsulfonyl)phenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .
Propriétés
IUPAC Name |
(4-cyclopropylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSBXFAHOTXNHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673758 |
Source


|
| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-07-9 |
Source


|
| Record name | B-[4-(Cyclopropylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
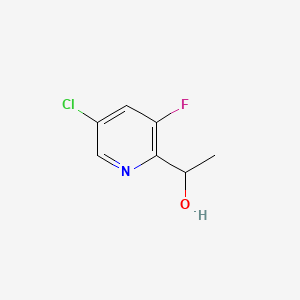
![[3,4'-Bipyridine]-5-carbaldehyde](/img/structure/B567916.png)
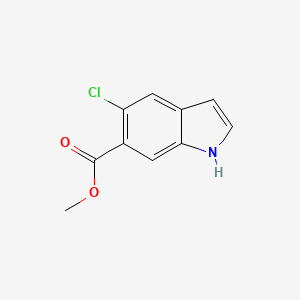
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)
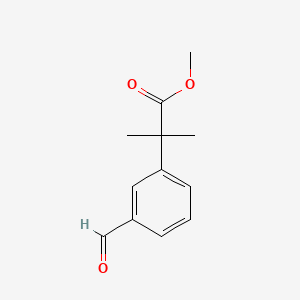


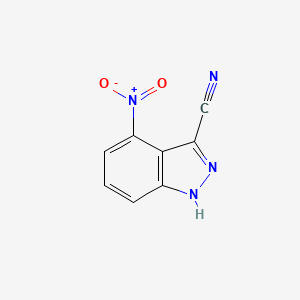
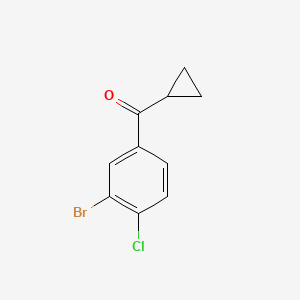
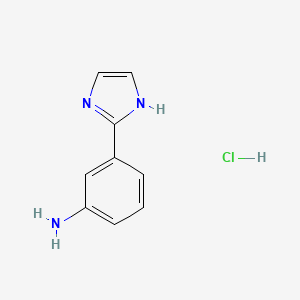
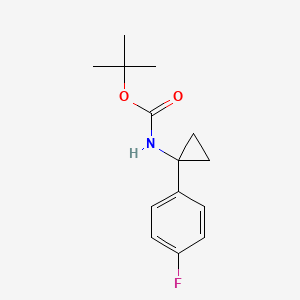
![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)
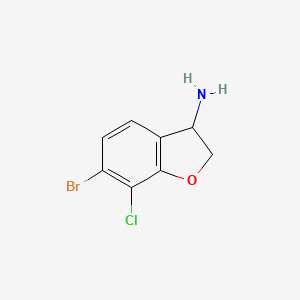
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)
